

A Technical Guide to 4-Azido-L-phenylalanine Hydrochloride: Properties and Applications

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Compound of Interest

Compound Name: 4-Azido-L-phenylalanine
hydrochloride

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Abstract

4-Azido-L-phenylalanine hydrochloride (p-AzF HCl) is a versatile unnatural amino acid that serves as a powerful tool in chemical biology, proteomics, and drug discovery. As a structural analog of L-phenylalanine, it can be site-specifically incorporated into proteins during translation, introducing a bioorthogonal azide moiety. This azide group functions as a chemical handle for a variety of applications, including copper-catalyzed and strain-promoted click chemistry for bioconjugation, and as a photoreactive crosslinker for identifying protein-protein interactions. This guide details the core physicochemical properties of p-AzF HCl, provides in-depth experimental protocols for its primary applications, and outlines the workflows for its use in modern biological research.

Core Physicochemical Properties

4-Azido-L-phenylalanine is most commonly supplied as a hydrochloride salt to improve its solubility and stability. It is crucial to distinguish between the hydrochloride salt and the free amine, as their properties differ.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-Amino-3-(4-azidophenyl)propanoic acid hydrochloride	[1]
Synonyms	p-Azido-L-phenylalanine HCl, L-Phe(4-azido)-OH·HCl, pAzF HCl	[1]
CAS Number	34670-43-4	[1][2]
Molecular Formula	C ₉ H ₁₀ N ₄ O ₂ ·HCl (or C ₉ H ₁₁ ClN ₄ O ₂)	[1][2]
Molecular Weight	242.66 g/mol	[2][3]
Appearance	Off-white to light yellow or brownish crystalline powder	[1][4]
Purity	Typically ≥98% (HPLC)	[1][4]
Solubility		
Water	4.55 mg/mL (18.75 mM); sonication recommended. Solubility increases at pH < 2 or > 10.	[2][5]
DMSO	103.3 mg/mL (425.7 mM); sonication recommended.	[2]
DMF	Soluble	[3]
Storage Conditions	Store at -20°C, desiccated, and protected from light. Stock solutions can be stored at -80°C for up to 6 months.	[4][6][7]
Photoactivation λ	~254 nm for conversion to a reactive nitrene species.	[8][9]

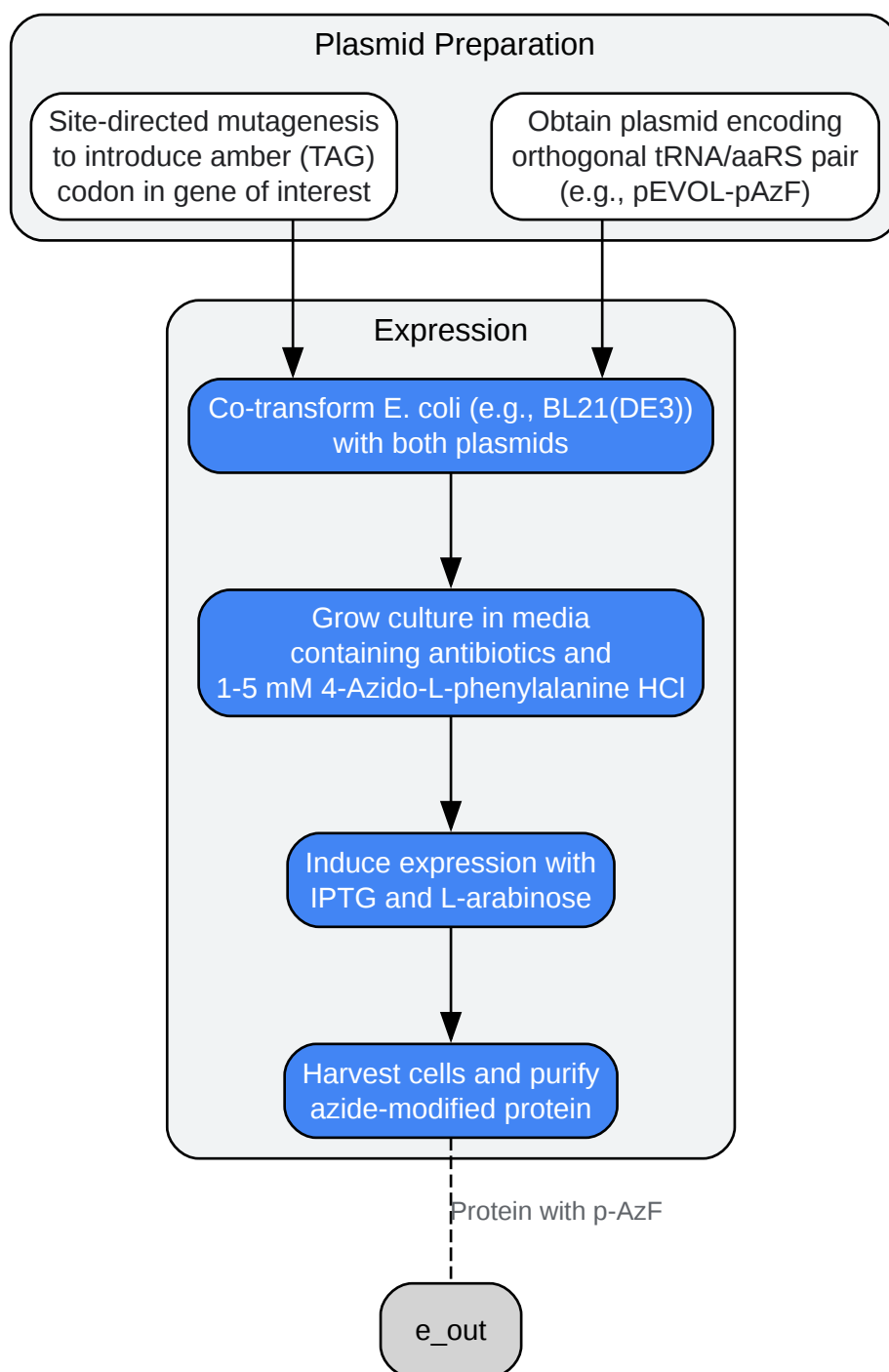
Key Applications and Experimental Workflows

The utility of p-AzF HCl stems from the versatile reactivity of its azide group. The primary applications are:

- **Site-Specific Protein Incorporation:** Replacing a specific natural amino acid with p-AzF to introduce a unique chemical handle into a protein of interest.
- **Bioorthogonal Ligation (Click Chemistry):** Attaching probes (e.g., fluorophores, biotin) to the azide-modified protein for visualization or purification.[\[6\]](#)[\[10\]](#)
- **Photo-Affinity Labeling (PAL):** Covalently crosslinking the p-AzF-containing protein to its binding partners upon UV irradiation to identify protein-protein interactions.[\[11\]](#)

Workflow for Site-Specific Incorporation in *E. coli*

Genetic code expansion is the most common method for incorporating p-AzF. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) and inserts p-AzF instead of terminating translation.

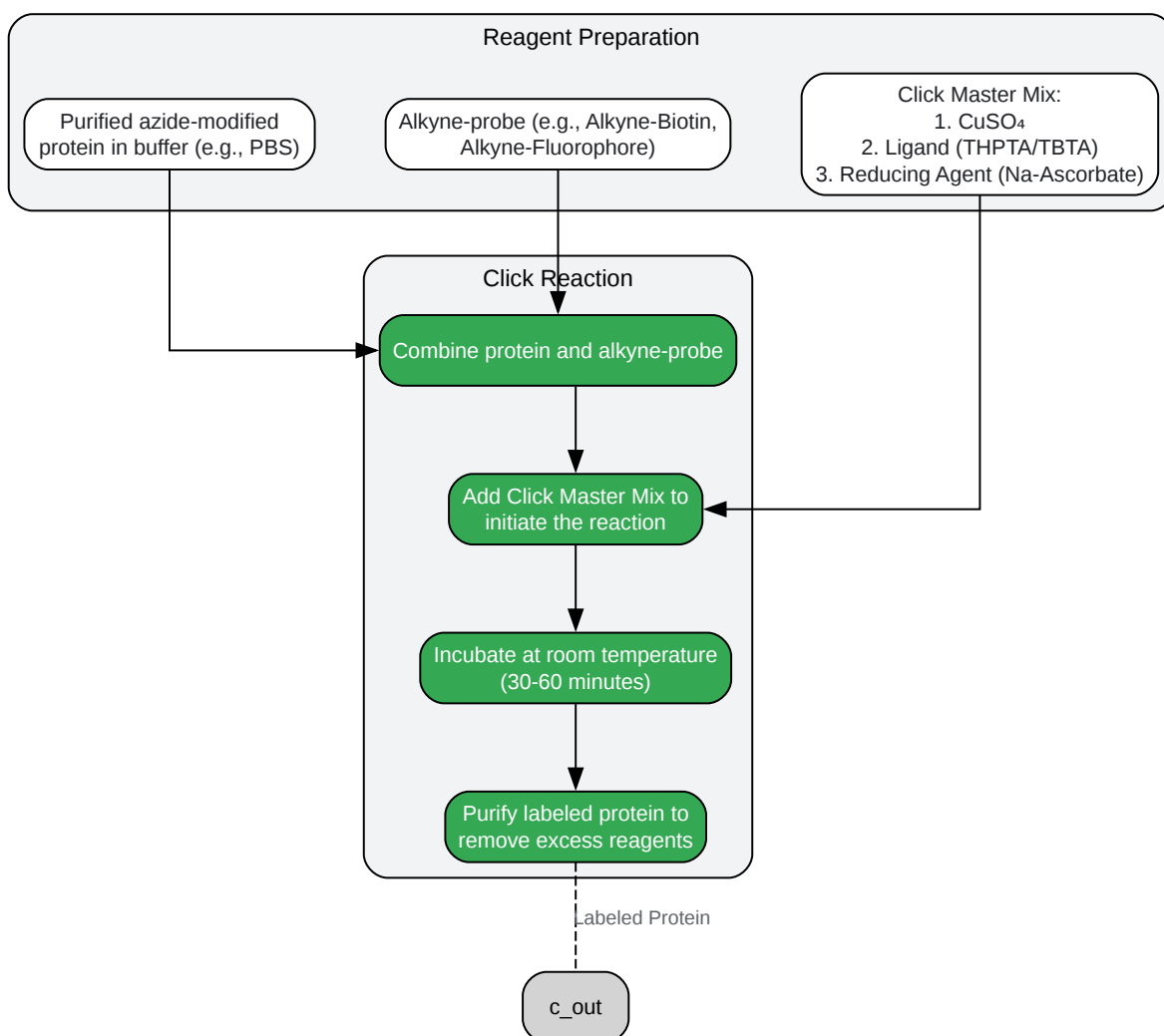


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Caption: Workflow for site-specific p-AzF incorporation in *E. coli*.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is modified with p-AzF, the azide handle can be used for bioconjugation via the highly efficient CuAAC "click" reaction. This allows for covalent attachment of alkyne-containing reporter molecules.

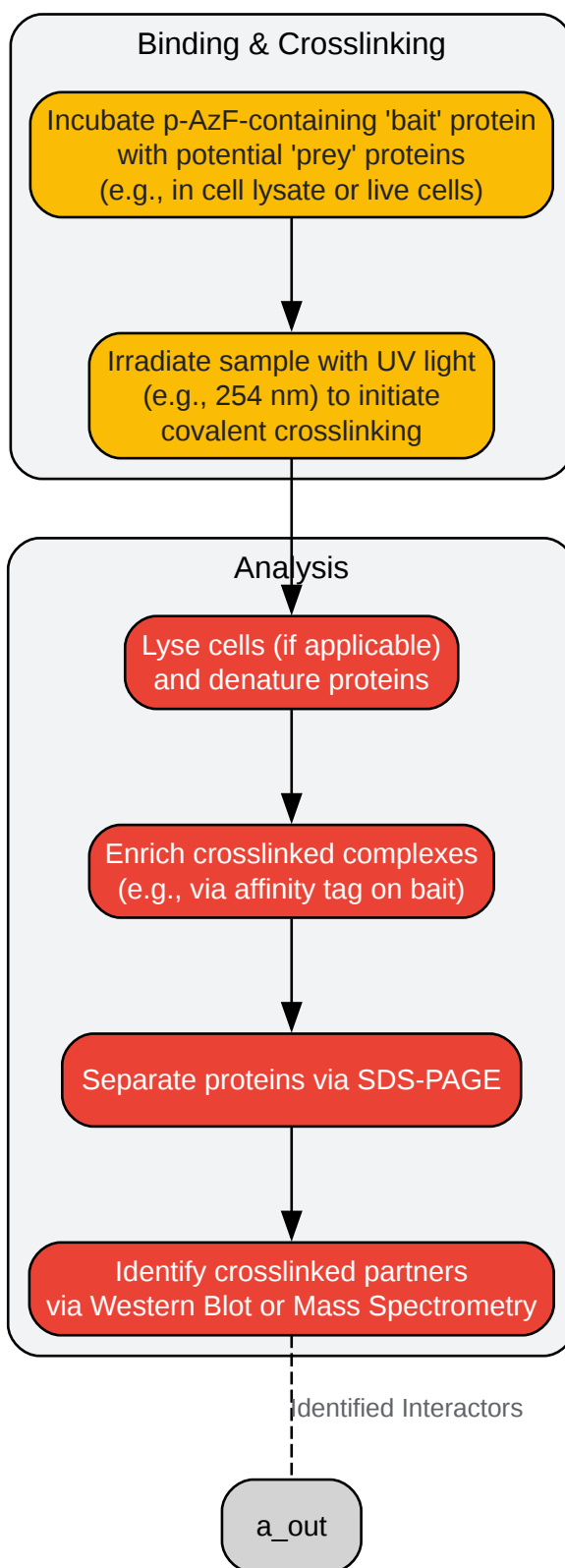


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Caption: General workflow for CuAAC (Click Chemistry) labeling.

Workflow for Photo-Affinity Labeling (PAL)

The aryl azide group of p-AzF is photoreactive. Upon UV irradiation, it forms a highly reactive nitrene intermediate that can covalently crosslink to interacting molecules within a few angstroms, thus "trapping" transient interactions.



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Caption: Experimental workflow for photo-affinity labeling (PAL).

Detailed Experimental Protocols

Protocol: Site-Specific Incorporation of p-AzF in *E. coli*

This protocol is a general guideline and should be optimized for the specific protein of interest.
[\[12\]](#)[\[13\]](#)

- Preparation:
 - Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired incorporation site within the expression plasmid for your protein of interest (e.g., in a pET vector).
 - Acquire the pEVOL-pAzF plasmid, which contains the engineered aminoacyl-tRNA synthetase and tRNA necessary for p-AzF incorporation.[\[12\]](#)
- Transformation:
 - Prepare competent *E. coli* cells (e.g., BL21(DE3)).
 - Co-transform the competent cells with both the plasmid containing your gene of interest (with TAG codon) and the pEVOL-pAzF plasmid.
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol). Incubate overnight at 37°C.
- Expression:
 - Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C.
 - The next day, use the starter culture to inoculate 1 L of LB medium containing antibiotics.
 - Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.7.
 - Prepare a stock solution of **4-Azido-L-phenylalanine hydrochloride**. A common method is to dissolve it in a small volume of 0.1-0.2N HCl or NaOH and neutralize carefully.[\[5\]](#)
 - Add the p-AzF solution to the culture to a final concentration of 1-5 mM.

- Induce protein expression by adding 1 mM IPTG (to induce the T7 promoter for the gene of interest) and 0.02% (w/v) L-arabinose (to induce the araBAD promoter for the synthetase on the pEVOL plasmid).
- Incubate the culture overnight at a reduced temperature (e.g., 30°C) with shaking.
- Harvest and Purification:
 - Harvest the cells by centrifugation.
 - Purify the p-AzF-containing protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol: CuAAC Labeling of p-AzF-Containing Protein

This protocol is adapted for labeling proteins in solution, such as a purified protein sample or cell lysate.[\[14\]](#)

- Stock Solutions:
 - Protein: Prepare your purified p-AzF-containing protein at a concentration of 1-5 mg/mL in a suitable buffer like PBS, pH 7.4.
 - Alkyne Probe: Dissolve the alkyne-functionalized probe (e.g., alkyne-biotin) in DMSO or water to a stock concentration of 2.5-10 mM.
 - Copper Sulfate (CuSO_4): Prepare a 20-100 mM stock solution in water.
 - Ligand (THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in water. This ligand stabilizes the Cu(I) oxidation state.[\[14\]](#)
 - Reducing Agent (Sodium Ascorbate): Prepare a fresh 300 mM stock solution in water immediately before use.
- Reaction Assembly (Example for a 200 μL final volume):
 - To a microcentrifuge tube, add:

- 150 μ L of p-AzF protein solution (~50 μ L of 1-5 mg/mL protein + buffer).
- 20 μ L of 2.5 mM Alkyne Probe.
- Vortex briefly to mix.
- Add 10 μ L of 100 mM THPTA solution. Vortex.
- Add 10 μ L of 20 mM CuSO₄ solution. Vortex.
- Initiate the reaction by adding 10 μ L of 300 mM sodium ascorbate solution. The solution may change color. Vortex immediately.
- Incubation and Purification:
 - Protect the reaction from light and incubate at room temperature for 30-60 minutes.
 - The labeled protein can now be used for downstream analysis or purified from excess reagents using methods like ethanol precipitation, dialysis, or a desalting column.

Protocol: Photo-Affinity Labeling and Analysis

This protocol outlines a general procedure for identifying interaction partners from a cell lysate. [\[15\]](#)[\[16\]](#)

- Binding:
 - Incubate your purified p-AzF-containing "bait" protein with a complex biological sample, such as a cell lysate containing potential "prey" proteins. Perform this step on ice for 30-60 minutes to allow non-covalent binding.
 - Control: Prepare a parallel sample where a competing, non-photoreactive ligand is added in excess to distinguish specific from non-specific binding.
- Photo-Crosslinking:
 - Place the sample in a suitable container (e.g., on a petri dish on ice).

- Irradiate the sample with a UV lamp at 254 nm. The duration and distance from the lamp must be optimized, but a starting point is 2-5 minutes.[9] This step should be performed in a cold room or on ice to minimize heat-induced damage.
- Enrichment and Detection:
 - If the bait protein has an affinity tag (e.g., His-tag, Biotin), use the appropriate affinity resin (e.g., Ni-NTA beads, Streptavidin beads) to pull down the bait protein and any covalently crosslinked partners.
 - Wash the resin extensively to remove non-specifically bound proteins.
 - Elute the protein complexes from the resin.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Visualize the proteins using Coomassie stain or silver stain. A new, higher molecular weight band corresponding to the bait-prey complex should be visible compared to the non-irradiated control.
 - Identify the crosslinked partner protein by excising the band from the gel and subjecting it to in-gel digestion followed by mass spectrometry (LC-MS/MS).

Safety and Handling

- Explosion Hazard: While generally stable, isolated 4-Azido-L-phenylalanine has been reported to have explosive characteristics under certain conditions (e.g., heating). Handle with care and avoid excessive heat or mechanical shock.[11]
- Light Sensitivity: The azide group is photoreactive. Store the compound and any p-AzF-containing proteins protected from light to prevent degradation or unintended crosslinking.
- Standard Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

This guide provides a foundational understanding of **4-Azido-L-phenylalanine hydrochloride**. For specific applications, further optimization of the provided protocols is highly recommended.

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